An In-depth Technical Guide to the Synthesis and Characterization of Ezetimibe-13C6
An In-depth Technical Guide to the Synthesis and Characterization of Ezetimibe-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. Its unique mechanism of action makes it a valuable therapeutic agent for the management of hypercholesterolemia, often used in combination with statins. Isotopically labeled analogs of pharmaceutical compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. This technical guide provides a comprehensive overview of a plausible synthetic route for Ezetimibe-13C6, where the six carbon atoms of the 4-hydroxyphenyl ring are replaced with carbon-13 isotopes. Additionally, this guide details the expected methodologies for its characterization.
Proposed Synthesis of Ezetimibe-13C6
While a specific, publicly available, detailed protocol for the synthesis of Ezetimibe-13C6 is not readily found in the literature, a plausible and efficient synthetic route can be devised by adapting established methods for the synthesis of unlabeled ezetimibe. The key step involves the introduction of the 13C6-labeled 4-hydroxyphenyl moiety early in the synthesis. A common and effective strategy for ezetimibe synthesis involves the stereoselective condensation of a chiral β-lactam precursor with a protected 4-hydroxyphenyl Grignard or organolithium reagent.
The proposed synthesis commences with the preparation of a suitably protected 13C6-labeled 4-bromophenol. Commercially available phenol-13C6 can be brominated and subsequently protected, for instance, as a benzyl ether, to yield 1-benzyloxy-4-bromobenzene-13C6. This labeled building block is then converted to its Grignard or organolithium reagent.
The synthesis of the chiral azetidinone core can follow established literature procedures. A key intermediate, (3R,4S)-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-oxopropyl]-4-(tert-butyldimethylsilyloxy)azetidin-2-one, can be prepared in a multi-step sequence.
The crucial coupling reaction involves the addition of the Grignard reagent derived from 1-benzyloxy-4-bromobenzene-13C6 to the aforementioned azetidinone intermediate. This is followed by stereoselective reduction of the resulting ketone and subsequent deprotection steps to yield Ezetimibe-13C6.
Experimental Protocol: Proposed Synthesis
Step 1: Preparation of (S)-3-[5-(4-Fluorophenyl)-5-oxopentanoyl]-4-phenyl-1,3-oxazolidin-2-one
To a solution of 5-(4-fluorophenyl)-5-oxopentanoic acid in an anhydrous solvent such as dichloromethane, oxalyl chloride is added, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the acid is completely converted to the acid chloride. In a separate flask, (S)-4-phenyl-1,3-oxazolidin-2-one is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong base, such as n-butyllithium, is added dropwise, and the mixture is stirred for 30 minutes. The previously prepared acid chloride solution is then added slowly to the lithiated oxazolidinone solution. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the title compound.
Step 2: Stereoselective Aldol Condensation
The product from Step 1 is dissolved in an anhydrous solvent and cooled. A Lewis acid, such as titanium tetrachloride, is added, followed by a tertiary amine base like diisopropylethylamine. A solution of a protected 4-fluorobenzaldehyde imine is then added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC) for the formation of the desired aldol product.
Step 3: Azetidinone Ring Formation
The aldol adduct from the previous step is treated with a silylating agent, such as bis(trimethylsilyl)acetamide (BSA), and a fluoride source, like tetrabutylammonium fluoride (TBAF), to induce cyclization to the β-lactam ring structure.
Step 4: Introduction of the 13C6-labeled Phenyl Ring
The azetidinone from Step 3 is reacted with the Grignard reagent prepared from a protected 1-bromo-4-hydroxybenzene-13C6. This step introduces the isotopically labeled phenyl group at the C4 position of the azetidinone.
Step 5: Stereoselective Reduction and Deprotection
The resulting ketone is stereoselectively reduced using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane. Finally, all protecting groups are removed under appropriate conditions to yield the final product, Ezetimibe-13C6.
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to afford Ezetimibe-13C6 as a white solid.
Characterization of Ezetimibe-13C6
The synthesized Ezetimibe-13C6 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The 1H NMR spectrum of Ezetimibe-13C6 is expected to be very similar to that of unlabeled ezetimibe. The chemical shifts and coupling constants of the protons on the azetidinone ring, the fluorophenyl groups, and the propyl side chain should be consistent with the known values for ezetimibe.[1][2]
13C NMR: The 13C NMR spectrum will provide definitive evidence of the isotopic labeling. The signals corresponding to the six carbon atoms of the 4-hydroxyphenyl ring will be significantly enhanced and will likely exhibit complex splitting patterns due to 13C-13C coupling. The chemical shifts of the other carbon atoms in the molecule should be consistent with those of unlabeled ezetimibe.[1]
| Assignment (Unlabeled Ezetimibe) | Expected Chemical Shift (δ, ppm) |
| C=O (Azetidinone) | ~168 |
| Aromatic Carbons | 115-160 |
| CH-OH | ~71 |
| CH (Azetidinone) | ~60 |
| CH2 | ~25-37 |
Table 1: Expected 13C NMR Chemical Shift Ranges for Ezetimibe.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation of Ezetimibe-13C6.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C24H21F2NO3 with six 13C atoms. The expected molecular weight of Ezetimibe-13C6 is approximately 415.17 g/mol , which is 6 atomic mass units higher than that of unlabeled ezetimibe (409.4 g/mol ).
Tandem Mass Spectrometry (MS/MS): MS/MS analysis can be used to confirm the location of the isotopic label. The fragmentation pattern of Ezetimibe-13C6 will be similar to that of unlabeled ezetimibe, but fragments containing the 13C6-labeled hydroxyphenyl ring will show a corresponding mass shift.[3]
| Analysis | Expected Result for Ezetimibe-13C6 |
| Molecular Ion [M-H] - | m/z ≈ 414.16 |
| Major Fragment Ion | Mass shift of +6 amu for fragments containing the hydroxyphenyl-13C6 moiety |
Table 2: Expected Mass Spectrometry Data for Ezetimibe-13C6.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Ezetimibe-13C6. A reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
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Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 232 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
The purity of Ezetimibe-13C6 is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. The retention time of Ezetimibe-13C6 should be identical to that of an unlabeled ezetimibe standard under the same chromatographic conditions.
| Parameter | Typical Acceptance Criteria |
| Purity (by HPLC) | ≥ 98% |
| Isotopic Enrichment | ≥ 99 atom % 13C |
Table 3: Typical Quality Specifications for Ezetimibe-13C6.
Signaling Pathways and Experimental Workflows
Conclusion
This technical guide outlines a plausible synthetic pathway and detailed characterization methodologies for Ezetimibe-13C6. The successful synthesis and rigorous characterization of this isotopically labeled standard are crucial for its application in advanced pharmaceutical research, particularly in quantitative bioanalytical assays supporting clinical and preclinical studies. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of drug development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
